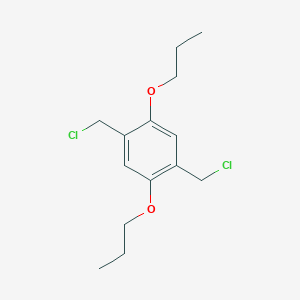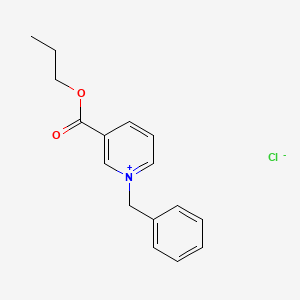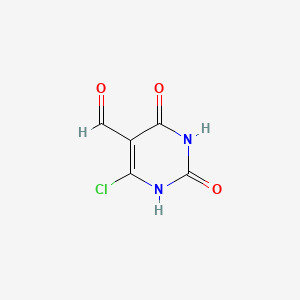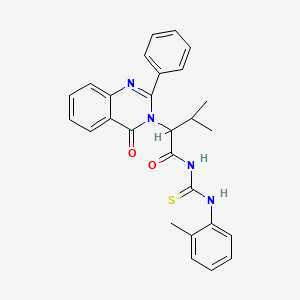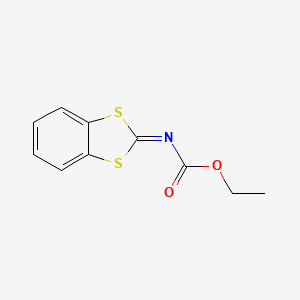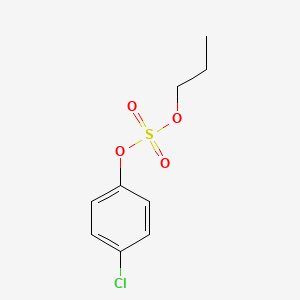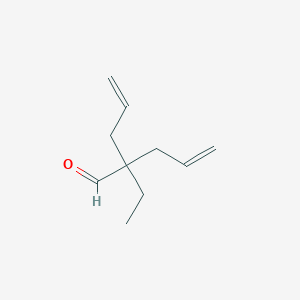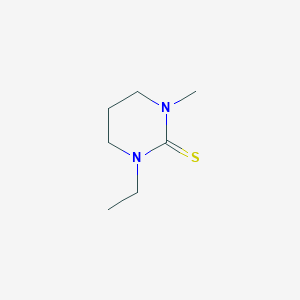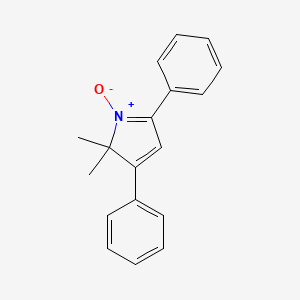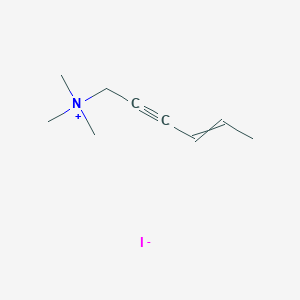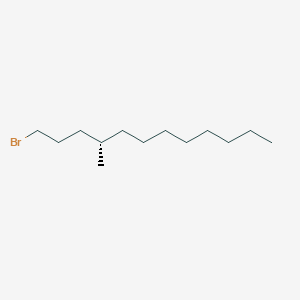
(4S)-1-Bromo-4-methyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-Bromo-4-methyldodecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, with a methyl group attached to the fourth carbon in the S-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Bromo-4-methyldodecane can be achieved through several methods. One common approach involves the bromination of (4S)-4-methyldodecane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-Bromo-4-methyldodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
(4S)-1-Bromo-4-methyldodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-1-Bromo-4-methyldodecane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromododecane: Lacks the methyl group at the fourth carbon.
4-Methyldodecane: Lacks the bromine atom.
1-Chloro-4-methyldodecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-1-Bromo-4-methyldodecane is unique due to the presence of both a bromine atom and a methyl group in the S-configuration, which imparts specific reactivity and stereochemistry. This makes it a valuable compound for stereoselective synthesis and applications requiring precise molecular configurations.
Propiedades
Número CAS |
67214-66-8 |
|---|---|
Fórmula molecular |
C13H27Br |
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
(4S)-1-bromo-4-methyldodecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1 |
Clave InChI |
JRMLZJVSKZRTDK-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCCC[C@H](C)CCCBr |
SMILES canónico |
CCCCCCCCC(C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


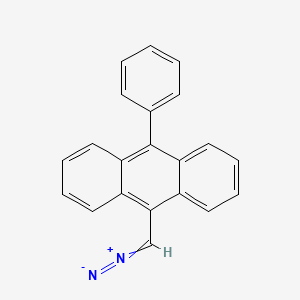

![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
